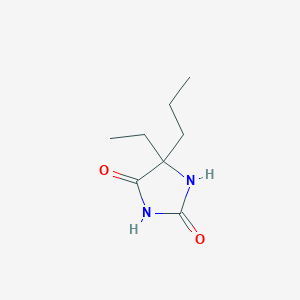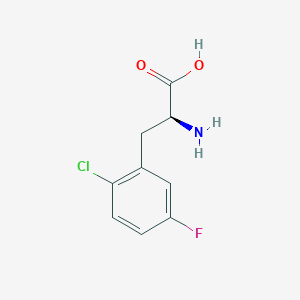
2-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H8F4O2 This compound is characterized by the presence of a biphenyl core substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 3’-position, along with a carboxylic acid functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the halogenation of biphenyl derivatives, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The carboxylic acid group is then introduced via carboxylation reactions.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to form the biphenyl core. Fluorination and trifluoromethylation steps are optimized using reagents like Selectfluor and trifluoromethyl iodide under controlled conditions to ensure high selectivity and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters and amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: In synthetic chemistry, 2-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying electronic effects in aromatic systems.
Biology and Medicine: This compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making derivatives of this compound promising candidates for therapeutic agents.
Industry: In the agrochemical industry, derivatives of this compound are explored for their potential as herbicides or pesticides due to their stability and bioactivity. Additionally, in materials science, it is used in the development of advanced polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which 2-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively contribute to the compound’s biological activity.
Comparison with Similar Compounds
- 2-Fluorobiphenyl-3-carboxylic acid
- 3’-(Trifluoromethyl)biphenyl-3-carboxylic acid
- 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid
Comparison: Compared to its analogs, 2-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups. This arrangement can significantly affect the compound’s electronic properties, reactivity, and interaction with biological targets. For instance, the presence of both electron-withdrawing groups can enhance the compound’s stability and influence its pharmacokinetic properties, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-fluoro-3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-10(5-2-6-11(12)13(19)20)8-3-1-4-9(7-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNQKGDNABSDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)sulfanyl]acetate](/img/structure/B8015111.png)
![5-bromo-N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B8015119.png)
![1-[2-Methoxy-1-[2-methoxy-1-(4-nitrophenyl)ethoxy]ethyl]-4-nitrobenzene](/img/structure/B8015132.png)
![5-Methyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B8015133.png)






![(2R)-5-amino-2-[(2-azaniumylacetyl)amino]-5-oxopentanoate](/img/structure/B8015174.png)

![2,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8015183.png)
